N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring, a fluorinated pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexene derivative, followed by its coupling with a fluorinated pyridine derivative under specific conditions. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Preparation of Cyclohexene Derivative: The cyclohexene ring can be synthesized via hydrogenation of benzene or through Diels-Alder reactions involving cyclohexadiene.
Coupling with Fluorinated Pyridine: The cyclohexene derivative is then coupled with 3-fluoro-5-methylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Carboxamide Group: The final step involves the introduction of the carboxamide group using reagents like carbodiimides (e.g., EDCI) and amines under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., DMF, DMSO)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance binding affinity and metabolic stability, while the carboxamide group can participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzeneacetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]benzothioamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexene ring and the fluorinated pyridine ring also provides a distinctive structural framework that can be exploited in various scientific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-11-9-13(16)14(18-10-11)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWTYGIUUYQSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NCCC2=CCCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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